molecular formula C11H16O B1222846 5-Phenylpentan-1-ol CAS No. 10521-91-2

5-Phenylpentan-1-ol

Cat. No. B1222846
CAS RN: 10521-91-2
M. Wt: 164.24 g/mol
InChI Key: DPZMVZIQRMVBBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Phenylpentan-1-ol, such as 1-phenylpentane-1,4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones, involves organophosphine-catalyzed addition reactions of but-3-en-2-one with aldehydes. These protocols are characterized by high selectivity, operational simplicity, atom economy, and mild reaction conditions without the need for transition metals (Qing Zhang et al., 2010).

Molecular Structure Analysis

Investigations into related compounds, such as 1,5-bis(phenoxy)pentanes and 1,5-bis(phenylthio)pentane, reveal insights into the polymerization and structural units within these molecules. The synthesis and oxidative polymerization of these compounds lead to polymers containing various structural units, providing a foundation for understanding the molecular structure of 5-Phenylpentan-1-ol (V. Percec et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving 5-Phenylpentan-1-ol derivatives, such as the synthesis of 5-aryl-1-ferrocenylpenta-1,4-dien-3-ones, highlight the compound's versatility in forming various structures with distinct electrochemical and optical properties. These studies demonstrate the compound's potential in applications requiring specific electronic or optical characteristics (E. Klimova et al., 2009).

Physical Properties Analysis

The physical properties of 5-Phenylpentan-1-ol and its derivatives can be inferred from studies on similar compounds. For example, the synthesis of macrocyclic Schiff bases from 1,5-bis(2-formylphenyl)pentane provides insights into the physical characteristics, such as solubility and crystallinity, of related compounds. These studies contribute to a comprehensive understanding of the physical properties of 5-Phenylpentan-1-ol (S. Ilhan & H. Temel, 2009).

Chemical Properties Analysis

The chemical properties of 5-Phenylpentan-1-ol are highlighted by its derivatives' reactivity and stability. Research into compounds such as 2-(phenylthio)pentanolides demonstrates the electrophilic reactivities and subsequent transformations into a variety of functionalized pentan-5-olides, which shed light on the chemical behavior and potential applications of 5-Phenylpentan-1-ol and its derivatives (M. Kato et al., 1983).

Scientific Research Applications

Synthesis and Catalysis

5-Phenylpentan-1-ol and its derivatives have been utilized in chemical synthesis. One study reports the highly selective synthesis of 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones catalyzed by organophosphorus compounds. This process features high selectivity, operational simplicity, and mild reaction conditions without transition metals (Zhang et al., 2010).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, derivatives of 5-Phenylpentan-1-ol have been explored. For instance, a study on the synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and related compounds, including those derived from substituted 1-phenyl-2-propanones, demonstrates significant activity against resistant strains of malaria and encouraging pharmacokinetic properties (Werbel et al., 1986).

Biomedical Research

In biomedical research, 5-Phenylpentan-1-ol related compounds have been investigated for their neuroprotective properties. A study on the neuroprotective compounds from the resinous heartwood of Aquilaria sinensis identified novel compounds, including diphenylpentanones, with significant protective effects on cell injury models (He et al., 2020).

Analytical Chemistry

In analytical chemistry, mass, NMR, and IR spectroscopic characterization of derivatives of 5-Phenylpentan-1-ol, such as pentedrone, have been conducted to understand their structure and properties (Westphal et al., 2012).

Safety And Hazards

5-Phenylpentan-1-ol is classified as Eye Damage 1 according to the CLP (Classification Labelling and Packaging) Regulation . It has a flash point of 230.0 °F (110 °C) in a closed cup .

properties

IUPAC Name

5-phenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZMVZIQRMVBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065107
Record name Benzenepentanol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid, floral carnation note
Record name 5-Phenylpentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/559/
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Boiling Point

155.00 °C. @ 20.00 mm Hg
Record name 5-Phenyl-1-pentanol
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Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 5-Phenylpentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

0.970-0.977
Record name 5-Phenylpentanol
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Product Name

5-Phenylpentan-1-ol

CAS RN

10521-91-2
Record name 5-Phenyl-1-pentanol
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Record name 5-Phenylpentan-1-ol
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Record name Benzenepentanol
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Record name 5-phenylpentan-1-ol
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Record name 5-PHENYLPENTANOL
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Record name 5-Phenyl-1-pentanol
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URL http://www.hmdb.ca/metabolites/HMDB0031624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The title compound was prepared by the procedure of Preparation 2 in 87% yield from 5-phenylvaleric acid (Aldrich Chem. Co.) and lithium aluminum hydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
87%

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, at 0° C., to a stirring mixture of LiAlH4 (0.84 g, 22.44 mmol) in dry Et2O (55 mL), 5-phenylpentanoic acid (1.00 g, 5.61 mmol) in dry Et2O (10 mL) was added dropwise. The mixture was left to react at rt for 4 h, then at 0° C. H2O (0.85 mL), 3M KOH solution (0.85 mL) and H2O (2.85 mL) were very slowly added. The mixture was stirred for 1 h at 0° C., filtered to remove the solid residue, and the organic phase dried over Na2SO4. The organic solution was again filtered and concentrated to dryness affording the title compound (0.881 g, 95%) as a colorless oil. 1H NMR (CDCl3): δ 1.36-1.46 (m, 2H), 1.54-1.72 (m, 5H), 2.58-2.71 (m, 2H), 3.59-3.71 (m, 2H), 7.14-7.33 (m, 5H).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.85 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
MR Dintzner, TW Lyons, MH Akroush… - Aust. J. Chem, 2001 - condor.depaul.edu
Progress toward the synthesis of cis-2,3-epoxy-5-phenylpentan-1-ol derivatives, precursors to potential HIV-1 protease inhibitor … Progress toward the synthesis of cis-2,3-epoxy-5-phenylpentan-1-ol …
Number of citations: 2 condor.depaul.edu
I Paterova, L Reitmaierova, L Cerveny - Reaction Kinetics, Mechanisms …, 2022 - Springer
… -5-phenylpentan-1-ol [11] or 2-n-propyl-5-phenylpentan-1-ol [12], … 2,4-Dimethyl-5-phenylpentan-1-ol was synthesized in … The synthesis of 2-n-propyl-5-phenylpentan-1-ol proceeded in …
Number of citations: 1 link.springer.com
A Martyniak, H Dilger, I McKenzie… - Colloids and Surfaces A …, 2007 - Elsevier
… and n-dodecane were first bubbled with dry nitrogen gas for approximately 1 h to make them oxygen-free, and 10 mM samples of 3-phenylpropan-1-ol or of 5 mM 5-phenylpentan-1-ol …
Number of citations: 10 www.sciencedirect.com
T Toki, T Shimeno, T Tominaga - Journal of Chemical & …, 2010 - ACS Publications
… dispersion method was used to measure limiting interdiffusion coefficients for benzyl alcohol, 2-phenylethanol, 3-phenylpropan-1-ol, 4-phenylbutan-1-ol, and 5-phenylpentan-1-ol in …
Number of citations: 2 pubs.acs.org
DC Martyn, DA Hoult, AD Abell - Australian journal of chemistry, 2001 - CSIRO Publishing
… Epoxidation of (15) and (19), under Sharpless conditions, gave separate samples of all four stereoisomers of 2,3-epoxy-5-phenylpentan-1-ol. Esterification of each isomer with Cbz-…
Number of citations: 11 www.publish.csiro.au
NS Radulović, MZ Mladenović, MS Dekić, F Boylan - Molecules, 2023 - mdpi.com
… relationship of such hexanoates, we expanded the library using phenol and additional alcohols (phenol, phenylmethanol, 2-phenylethanol, 4-phenylbutan-1-ol, and 5-phenylpentan-1-ol…
Number of citations: 2 www.mdpi.com
I Dipple, MD Houslay - Biochemical Journal, 1978 - portlandpress.com
… From studies completed with 3-phenylpropan-1-ol and 5-phenylpentan-1-ol, which at the concentrations that we tested were shown to exhibit negligible aromatic ring-current …
Number of citations: 182 portlandpress.com
T Mori, Y Okahata - Chemical Communications, 1998 - pubs.rsc.org
… b-D-galactopyranoside and 5-phenylpentan-1-ol) and a lipid-… (0.1 mM) to 5-phenylpentan-1-ol (1.0 mM) catalyzed by a lipid… side (0.1 mM) to 5-phenylpentan-1-ol (1 mM) at 40 C …
Number of citations: 55 pubs.rsc.org
S Rajaram, D Ramesh, U Ramulu… - Helvetica Chimica …, 2014 - Wiley Online Library
… from commercially available 5-phenylpentan-1-ol (4) and l-… starting from commercially available 5-phenylpentan-1-ol (4). … The synthesis of 1 and 2 started from 5-phenylpentan-1-ol (4)…
Number of citations: 9 onlinelibrary.wiley.com
SH Christensen, T Holm, R Madsen - Tetrahedron, 2014 - Elsevier
… The ring-opening of THF with benzylmagnesium bromide gave a moderate yield of 5-phenylpentan-1-ol (Table 2, entries 1 and 2). Notably, the yield increased significantly by using the …
Number of citations: 22 www.sciencedirect.com

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